5-(3-Chloro-5-fluorophenyl)-3-fluorophenol
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Overview
Description
5-(3-Chloro-5-fluorophenyl)-3-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of chlorine and fluorine atoms attached to a phenyl ring, which is further connected to a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of 3-chloro-5-fluorophenylboronic acid as a starting material . This compound can undergo various reactions, such as Suzuki coupling, to introduce the desired functional groups.
Industrial Production Methods: Industrial production of 5-(3-Chloro-5-fluorophenyl)-3-fluorophenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, hydroxylation, and purification through techniques like distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Chloro-5-fluorophenyl)-3-fluorophenol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove halogen atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
5-(3-Chloro-5-fluorophenyl)-3-fluorophenol has a wide range of applications in scientific research, including:
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-3-fluorophenol involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
3-Chloro-5-fluorophenylboronic acid: Shares similar halogenation patterns but differs in the presence of a boronic acid group.
3-Chloro-5-fluorophenylpropionaldehyde: Contains an aldehyde group instead of a hydroxyl group.
Uniqueness: 5-(3-Chloro-5-fluorophenyl)-3-fluorophenol is unique due to its specific combination of chlorine, fluorine, and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-5-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2O/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMLMJFIWVBRAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C2=CC(=CC(=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684340 |
Source
|
Record name | 3'-Chloro-5,5'-difluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261893-85-9 |
Source
|
Record name | 3'-Chloro-5,5'-difluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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